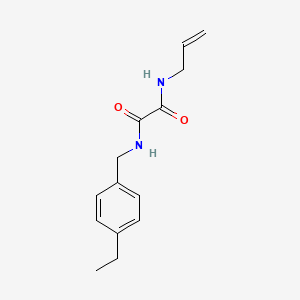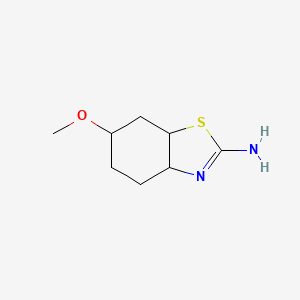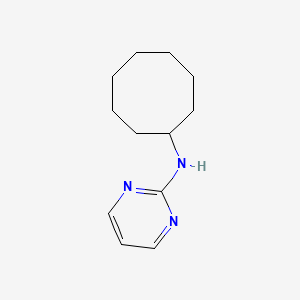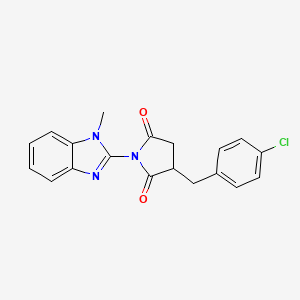
1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. This compound is also known as Clotrimazole and is widely used as an antifungal agent. However,
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition leads to an increase in the concentration of drugs in the body, which can enhance their therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various fungi and bacteria. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes, which can enhance the therapeutic effects of other drugs. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored.
Orientations Futures
There are several future directions for the scientific research application of 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising biological activities in scientific research. Its potential use in the treatment of various diseases and its ability to enhance the therapeutic effects of other drugs make it an important compound for further investigation. However, its potential toxicity needs to be carefully monitored in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base. The resulting product is then treated with ethyl acetoacetate and hydrazine hydrate to obtain the final product.
Applications De Recherche Scientifique
1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential biological activities. It has been found to exhibit antifungal, antibacterial, and anticancer activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2-chlorophenyl)-[5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-2-14-11-18(24,12-7-9-13(19)10-8-12)22(21-14)17(23)15-5-3-4-6-16(15)20/h3-10,24H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYINUXNIROJVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-acetyl-5-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4996868.png)
![methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate](/img/structure/B4996870.png)

![3-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4996901.png)
![2-acetyl-3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4996904.png)

![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996911.png)

![(3S*)-4-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4996924.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4996946.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B4996974.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide](/img/structure/B4996986.png)